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Introduction
Proxalutamide (also known as GT0918) is a second-generation non-steroidal anti-androgen

(NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent antagonist of

the androgen receptor (AR), a key driver in the development and progression of prostate

cancer.[2] Unlike its predecessors, Proxalutamide exhibits a dual mechanism of action that

involves not only blocking the AR signaling pathway but also inducing the downregulation of AR

protein expression.[3] This unique characteristic may offer an advantage in overcoming

resistance mechanisms that emerge during therapy with other anti-androgen agents.[4] This

guide provides an in-depth overview of the preclinical pharmacodynamics and

pharmacokinetics of Proxalutamide, summarizing key data and experimental methodologies.

Pharmacodynamics
The pharmacodynamic properties of Proxalutamide have been characterized through a series

of in vitro and in vivo studies, demonstrating its potent anti-androgenic activity.

Mechanism of Action
Proxalutamide exerts its therapeutic effects primarily by targeting the androgen receptor. Its

mechanism involves several key actions:
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Competitive AR Antagonism: Proxalutamide competitively binds to the ligand-binding

domain (LBD) of the AR, preventing the binding of androgens like testosterone and

dihydrotestosterone (DHT).[1][2] This blockade inhibits the conformational changes required

for receptor activation.

Inhibition of AR Nuclear Translocation: By binding to the AR, Proxalutamide impairs the

androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[4]

Blockade of DNA Binding and Gene Transcription: Consequently, the AR is unable to bind to

androgen response elements (AREs) on the DNA, which shuts down the transcription of

androgen-dependent genes responsible for prostate cancer cell growth and survival.[2][4]

Induction of AR Downregulation: A distinguishing feature of Proxalutamide is its ability to

reduce the overall levels of AR protein in prostate cancer cells.[4][5] This is a significant

advantage, as AR overexpression is a common mechanism of resistance to other anti-

androgen therapies.[4] Enzalutamide, for instance, does not alter AR protein levels.[6]

This multi-faceted approach allows Proxalutamide to effectively shut down the AR signaling

pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7]
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Proxalutamide's dual mechanism of action on the Androgen Receptor signaling pathway.

In Vitro Activity
Proxalutamide has demonstrated superior potency compared to other AR antagonists in

various in vitro assays.

Table 1: Comparative In Vitro Potency of Proxalutamide
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Parameter
Proxalutamide
vs.
Bicalutamide

Proxalutamide
vs.
Enzalutamide
(MDV3100)

Cell Lines /
Assay Type

Reference

AR Binding

Inhibition
11.4x stronger 3.5x stronger

Biochemical
Assay

[4]

AR Gene

Transcription

Blockade

~5-10x stronger 2-5x stronger

LNCaP

(hormone-

sensitive) & C4-2

(CRPC) cells

[4][8]

Inhibition of Cell

Proliferation
3-6x stronger 2-3x stronger

LNCaP & 22RV1

cells
[5]

CRPC Cell

Proliferation

Inhibition

- 6.5x more potent

Castration-

Resistant

Prostate Cancer

(CRPC) cells

[4]

| SARS-CoV-2 Infection IC₅₀ | - | IC₅₀: 97 nM (vs. 281 nM for Enzalutamide) | In vitro infection

assay |[6][9] |

Cell Proliferation: Proxalutamide effectively inhibits the proliferation of both androgen-

dependent (LNCaP) and castration-resistant (22RV1, C4-2) prostate cancer cells.[4][5] The

half-inhibitory concentration (IC₅₀) for cell growth is reported to be between 6.90 and 32.07

µmol/L in these cell lines.[5]

Apoptosis and Migration: Studies show that Proxalutamide significantly induces caspase-

dependent apoptosis in prostate cancer cells.[7] It also suppresses the migration ability of

metastatic prostate cancer cell lines (PC3 and DU145).[5]

Lipogenesis Inhibition: Proxalutamide has a unique effect on cellular metabolism,

significantly diminishing lipid droplet accumulation in prostate cancer cells.[5][7] It attenuates

de novo lipogenesis by inhibiting the expression of key enzymes like ATP citrate lyase (ACL),

fatty acid synthase (FASN), and the transcription factor SREBP-1.[7] This effect on lipid

metabolism is independent of its ability to downregulate AR expression.[7]
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In Vivo Activity
Preclinical animal models have confirmed the anti-tumor efficacy of Proxalutamide.

Xenograft Models: In xenograft mouse models using both hormone-sensitive and CRPC

human prostate cancer cells, Proxalutamide treatment resulted in significant suppression of

tumor volume.[4][5] It demonstrated good anti-tumor efficacy at a lower drug exposure level

than enzalutamide.[4]

Safety Profile: In IND-enabling GLP toxicology studies, Proxalutamide was well-tolerated in

rats and dogs.[4] Importantly, unlike enzalutamide, it showed low distribution to the central

nervous system and did not induce seizures in animal studies.[8]

Pharmacokinetics
The pharmacokinetic profile of Proxalutamide has been primarily characterized in rats,

demonstrating properties suitable for clinical development. A liquid chromatography/tandem

mass spectrometry (LC/MS/MS) method was developed for its quantification in plasma and

tissue homogenates.[10]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration in rats, Proxalutamide demonstrates good oral

bioavailability.[10]

Distribution: The drug exhibits wide tissue distribution in vivo.[10] After a single oral dose of

20 mg/kg in rats, Proxalutamide was distributed to the liver, kidney, lung, heart, spleen,

testis, brain, muscle, fat, and prostate.[11]

Metabolism & Excretion: The primary route of elimination for Proxalutamide appears to be

metabolism, as indicated by the low recovery of the parent drug in urine and feces of rats

treated with enzalutamide, a structurally similar compound.[12]

Table 2: Key Pharmacokinetic Parameters of Proxalutamide in Rats
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Parameter
Intravenous (5
mg/kg)

Oral (20
mg/kg)

Unit Reference

Cₘₐₓ (Max

Concentration)
- 2125.0 ± 404.6 ng/mL [11]

Tₘₐₓ (Time to

Max Conc.)
- 2.8 ± 1.6 h [11]

AUC₀₋ₜ (Area

Under Curve)
59080 ± 10321 24058 ± 4531 ng·h/mL [11]

t₁/₂ (Half-life) 9.7 ± 1.1 7.9 ± 1.6 h [11]

CL (Clearance) 86.2 ± 14.2 - mL/h/kg [11]

Vd (Volume of

Distribution)
1195.4 ± 307.3 - mL/kg [11]

| F (Oral Bioavailability) | - | 81.4 ± 15.3 | % |[11] |

Experimental Protocols & Methodologies
The preclinical evaluation of Proxalutamide involved a range of standard and specialized

experimental procedures.

In Vitro Methodologies
AR Competitive Binding Assay: This biochemical assay measures the ability of a compound

to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR ligand-binding

domain. The potency is typically expressed as an IC₅₀ value.

Cell Lines: A variety of human prostate cancer cell lines were used, including:

LNCaP: Androgen-sensitive, express wild-type AR.

22RV1: Castration-resistant, express both full-length AR and the AR-V7 splice variant.[5]

C4-2: A castration-resistant subline of LNCaP.[4]
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PC3 and DU145: Androgen-insensitive, AR-negative. Used as controls to demonstrate AR-

specific effects.[4][5]

Cell Proliferation Assay: The inhibitory effect of Proxalutamide on cell growth was assessed

using methods like the MTT assay. Cells are seeded in 96-well plates, treated with varying

concentrations of the drug, and cell viability is measured colorimetrically after a set

incubation period (e.g., 72 hours).

Gene and Protein Expression Analysis:

Western Blotting: Used to quantify the protein levels of AR, AR-V7, and proteins involved

in lipogenesis (FASN, ACL) and apoptosis (caspases).

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of

AR and other target genes.

Apoptosis Assay: Apoptosis induction was measured by detecting the activation of caspases

(e.g., caspase-3, -8) and changes in apoptosis-related factors like TNF-α and Cytochrome C.

[5]

Cell Migration Assay (Wound Healing Assay): A confluent monolayer of cells is "scratched" to

create a wound. The ability of the cells to migrate and close the wound over time is

monitored microscopically in the presence or absence of the drug.[5]

In Vivo Methodologies
Animal Models:

Prostate Cancer Xenografts: Tumor models are established by subcutaneously injecting

human prostate cancer cells (e.g., LNCaP, C4-2) into immunocompromised mice (e.g.,

nude or SCID mice). Once tumors reach a specified volume, mice are randomized to

receive vehicle control or Proxalutamide via oral gavage. Tumor growth is monitored over

time.[4][5]

Pharmacokinetic Studies: Male Sprague-Dawley rats are typically used. For intravenous

studies, the drug is administered via the tail vein. For oral studies, it is given by gavage.

Blood samples are collected at predetermined time points, and plasma concentrations are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://aacrjournals.org/cancerres/article/74/19_Supplement/614/597908/Abstract-614-Proxalutamide-GT0918-a-potent
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704202/
https://www.benchchem.com/product/b610289?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704202/
https://www.benchchem.com/product/b610289?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/74/19_Supplement/614/597908/Abstract-614-Proxalutamide-GT0918-a-potent
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704202/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


analyzed.[10] For tissue distribution, animals are euthanized at various time points, and

tissues are harvested for analysis.[11]

Analytical Method for Pharmacokinetics:

Sample Preparation: A simple one-step protein precipitation with a solvent like acetonitrile

is used to extract Proxalutamide from plasma or tissue homogenates.[10]

LC/MS/MS Analysis: The concentration of Proxalutamide is quantified using a liquid

chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS/MS).

Chromatographic separation is achieved on a C8 or C18 column with gradient elution. The

mass spectrometer is operated in positive ion electrospray ionization mode, using multiple

reaction monitoring (MRM) for sensitive and specific detection.[10]
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A typical preclinical development workflow for an anti-cancer agent like Proxalutamide.
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Conclusion
The preclinical data for Proxalutamide strongly support its development as a potent

therapeutic agent for prostate cancer. Its dual-action mechanism, which combines AR

antagonism with the induction of AR protein degradation, offers a significant advantage over

existing therapies and provides a potential strategy to overcome drug resistance.[4][5]

Furthermore, its distinct effects on lipogenesis suggest a novel approach to targeting the

metabolic reprogramming of prostate cancer cells.[7] The favorable in vivo efficacy and safety

profile, coupled with good oral bioavailability and wide tissue distribution, have paved the way

for its evaluation in clinical trials.[4][10] This comprehensive preclinical dataset provides a solid

foundation for researchers and clinicians exploring the full therapeutic potential of

Proxalutamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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